molecular formula C23H25FN6 B2761438 N4-(3-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955337-48-1

N4-(3-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2761438
CAS No.: 955337-48-1
M. Wt: 404.493
InChI Key: GPYYUOAPRDFXKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N4-(3-Fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 3-fluorophenyl group at the N4 position and dipropylamine substituents at the N6 position. This scaffold is of interest in medicinal chemistry due to its structural similarity to purine analogs, which often exhibit kinase inhibitory or anticancer activity .

Properties

IUPAC Name

4-N-(3-fluorophenyl)-1-phenyl-6-N,6-N-dipropylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25FN6/c1-3-13-29(14-4-2)23-27-21(26-18-10-8-9-17(24)15-18)20-16-25-30(22(20)28-23)19-11-6-5-7-12-19/h5-12,15-16H,3-4,13-14H2,1-2H3,(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPYYUOAPRDFXKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N4-(3-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. This compound exhibits significant biological activities, particularly in the field of oncology and kinase inhibition. The following sections detail its biological activity, including its mechanism of action, therapeutic potential, and relevant case studies.

Structural Characteristics

The compound features a complex structure characterized by:

  • Pyrazolo and Pyrimidine Rings : These fused rings contain nitrogen atoms that contribute to the compound's reactivity and biological activity.
  • Substituents : The presence of a 3-fluorophenyl group at the N4 position and a phenyl group at the N1 position enhances its pharmacological properties. The N6 position is substituted with dipropyl groups, which may influence lipophilicity and bioavailability.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC20H23FN6
Molecular Weight404.49 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cancer cell proliferation. Research indicates that compounds within this class can effectively target:

  • Epidermal Growth Factor Receptor (EGFR) : Inhibition of EGFR has been linked to reduced tumor growth and enhanced apoptosis in cancer cells.
  • Src Kinase : This compound has shown promising results in inhibiting Src kinase activity, which plays a critical role in various signaling pathways related to cancer progression.

In Vitro Studies

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. For instance:

  • A549 Cells : Flow cytometric analysis revealed significant apoptotic induction at low micromolar concentrations.
  • MCF-7 Cells : The compound exhibited an IC50 value of approximately 1.74 µM, indicating potent anti-proliferative effects against breast cancer cells .

Comparative Biological Activity

A comparative analysis with other pyrazolo[3,4-d]pyrimidine derivatives highlights the unique biological profile of this compound.

Compound NameBiological ActivityIC50 (µM)
N4-(2-fluorophenyl)-1-methyl-N6-propyl-pyrazolo[3,4-d]pyrimidineModerate anti-cancer activityNot specified
N4-(3-chlorophenyl)-1-(2-methylphenyl)-N6-propyl-pyrazolo[3,4-d]pyrimidineHigh selectivity for CDK2Not specified
N4-(3-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine Strong EGFR inhibition; Src kinase inhibitor~1.74

Case Study 1: Antitumor Activity

A study focused on the synthesis and evaluation of pyrazolo[3,4-d]pyrimidine derivatives demonstrated that compounds similar to N4-(3-fluorophenyl)-1-phenyl-N6,N6-dipropyl exhibited significant antitumor activity across multiple cancer cell lines. The results indicated that these compounds could effectively inhibit cell proliferation and induce apoptosis .

Case Study 2: Kinase Inhibition

Research conducted on various pyrazolo[3,4-d]pyrimidines revealed that certain derivatives showed potent inhibitory effects on Src kinase with IC50 values ranging from low micromolar to nanomolar concentrations. This highlights the potential of N4-(3-fluorophenyl)-1-phenyl-N6,N6-dipropyl as a candidate for further development as a therapeutic agent targeting kinase-related pathways in cancer .

Scientific Research Applications

The compound exhibits various biological activities that make it a candidate for further research:

  • Inhibitory Effects on Kinases :
    • Pyrazolo[3,4-d]pyrimidines have been studied for their ability to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer biology. Compounds similar to N4-(3-fluorophenyl)-1-phenyl-N6,N6-dipropyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine have demonstrated effectiveness against vascular endothelial growth factor receptor-2 (VEGFR-2), which is implicated in tumor angiogenesis .
  • Antitumor Activity :
    • The structural framework of pyrazolo[3,4-d]pyrimidines has been linked to antiangiogenic and antitumor properties. Studies indicate that modifications in the phenyl ring can enhance the inhibitory potency against cancer cell proliferation .
  • Antiviral Properties :
    • Some derivatives of pyrazolo compounds have shown antiviral activity, suggesting that this compound may also possess similar properties, warranting further investigation into its antiviral mechanisms .

Computational Studies

Recent computational studies have utilized molecular docking and density functional theory (DFT) to evaluate the bioactivity of pyrazolo derivatives. These studies help predict the interaction of the compound with biological targets at the molecular level:

  • Molecular Docking Simulations : These simulations provide insights into how well the compound fits into active sites of target proteins, which is crucial for understanding its potential efficacy as a drug .

Case Studies and Research Findings

Several studies have documented the synthesis and biological evaluation of related compounds:

StudyFindings
PMC10267600Investigated pyrazole derivatives' molecular properties and docking simulations indicating potential bioactivity .
PMC2868963Reported on the synthesis of related compounds as VEGFR-2 inhibitors with significant antitumor activity .
RSC AdvancesDiscussed synthesis methods for various pyrazole-type compounds with applications in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of the target compound, highlighting variations in substituents, physicochemical properties, and biological activities:

Compound Name N4 Substituent N6 Substituent Molecular Formula Molecular Weight Solubility (μg/mL) Biological Activity Source
N4-(3-Fluorophenyl)-1-phenyl-N6-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Fluorophenyl Propyl C21H20FN7 405.43 Not reported Structural analog
N4-(3-Chloro-4-methylphenyl)-N6-ethyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 3-Chloro-4-methylphenyl Ethyl C15H17ClN6 316.79 0.5 (pH 7.4) Not reported
PR5-LL-CM01 (N6-(2-Dimethylaminoethyl)-N4-(3,4-dimethylphenyl)-1-phenyl-...) 3,4-Dimethylphenyl 2-Dimethylaminoethyl C23H27N7 401.51 Not reported PRMT5 inhibitor (anticancer)
N4-(4-Methoxyphenyl)-N6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine 4-Methoxyphenyl Pyridin-3-ylmethyl C20H18N8O 402.42 Not reported Commercial availability
N4,N6-Bis(isopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine Isopropyl Isopropyl C17H22N6 310.40 Not reported Structural analog

Key Observations:

Substituent Effects on Solubility: The chloro-methylphenyl and ethyl-substituted compound () exhibits low aqueous solubility (0.5 μg/mL), likely due to increased hydrophobicity from the chloro and methyl groups. In contrast, the target compound’s 3-fluorophenyl and dipropyl groups may further reduce solubility compared to its mono-propyl analog () .

Biological Activity: PR5-LL-CM01 () demonstrates the impact of polar substituents (dimethylaminoethyl) on biological activity, enabling PRMT5 inhibition. The target compound’s dipropyl groups may enhance membrane permeability but could reduce target binding specificity compared to PR5-LL-CM01 .

The target compound’s dipropyl groups offer a balance between lipophilicity and steric hindrance .

Structural Diversity :

  • Substitution with a pyridin-3-ylmethyl group () introduces aromatic and hydrogen-bonding capabilities, which could improve solubility and target engagement compared to alkyl chains .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.